Pentaerythrityl tetracaprate
Overview
Description
Pentaerythrityl tetracaprate is an ester compound derived from pentaerythritol and capric acid. It is primarily used in cosmetic formulations due to its excellent emollient properties, which provide a cushiony, soft, and lubricious feel on the skin . This compound forms a lipid film that is highly water-repellent, acting as a protective barrier to prevent moisture loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythrityl tetracaprate is synthesized through the esterification of pentaerythritol with capric acid. The reaction typically involves heating pentaerythritol with capric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which can be confirmed by monitoring the reaction mixture using techniques like thin-layer chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Pentaerythrityl tetracaprate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and capric acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide), heat.
Major Products:
Hydrolysis: Pentaerythritol and capric acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Pentaerythrityl tetracaprate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient in skincare products, providing a smooth and soft texture to formulations.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of active ingredients.
Material Science: Utilized in the synthesis of biodegradable polymers and as a plasticizer in various polymer formulations.
Mechanism of Action
The primary mechanism of action of pentaerythrityl tetracaprate in cosmetic formulations is its ability to form a lipid film on the skin surface. This film acts as a barrier to prevent moisture loss, thereby maintaining skin hydration. The compound’s high molecular weight and hydrophobic nature contribute to its long-lasting emollient effect .
Comparison with Similar Compounds
- Pentaerythrityl tetraisostearate
- Pentaerythrityl tetralaurate
- Pentaerythrityl tetramyristate
- Pentaerythrityl tetrastearate
Comparison: Pentaerythrityl tetracaprate is unique due to its specific combination of pentaerythritol and capric acid, which provides a balance of emollient properties and spreadability. Compared to pentaerythrityl tetraisostearate, which is derived from isostearic acid, this compound has a lighter feel and better spreadability on the skin . Pentaerythrityl tetralaurate and pentaerythrityl tetramyristate, derived from lauric and myristic acids respectively, offer different melting points and viscosities, making them suitable for various applications in cosmetics and material science .
Properties
IUPAC Name |
[3-decanoyloxy-2,2-bis(decanoyloxymethyl)propyl] decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O8/c1-5-9-13-17-21-25-29-33-41(46)50-37-45(38-51-42(47)34-30-26-22-18-14-10-6-2,39-52-43(48)35-31-27-23-19-15-11-7-3)40-53-44(49)36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNODNKXIIQMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864440 | |
Record name | Pentaerythritol tetracaprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13784-61-7 | |
Record name | Pentaerythritol tetracaprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13784-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl tetracaprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013784617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 1,1'-[2,2-bis[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol tetracaprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl didecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRACAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F4496127K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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